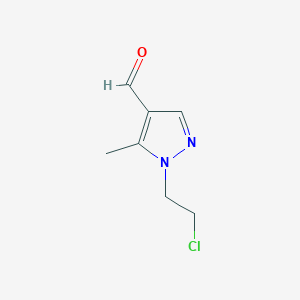

1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloroethyl group at the first position, a methyl group at the fifth position, and a formyl group at the fourth position of the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with 2-chloroethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products:

Oxidation: 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-methanol.

Substitution: 1-(2-Aminoethyl)-5-methyl-1H-pyrazole-4-carbaldehyde.

Aplicaciones Científicas De Investigación

1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is primarily based on its ability to interact with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This alkylating property is responsible for its potential anticancer activity, as it can induce DNA damage and trigger apoptosis in cancer cells.

Comparación Con Compuestos Similares

1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:

1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a different substitution pattern, leading to variations in chemical reactivity and biological activity.

1-(2-Chloroethyl)-5-methyl-1H-imidazole-4-carbaldehyde:

1-(2-Chloroethyl)-5-methyl-1H-pyrazole-3-carbaldehyde: The formyl group is located at the third position, which may affect the compound’s reactivity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing on diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with 2-chloroethylamine and subsequent formylation using Vilsmeier-Haack methodology. This synthetic route has been optimized to yield high purity and quantity of the desired product, which serves as a precursor for further derivatization aimed at enhancing biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated significant inhibitory effects on various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- Mechanisms : The compound induces apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death. It also affects the cell cycle progression, leading to G1 phase arrest in treated cells.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 20.0 | Induces apoptosis |

| A549 | 25.0 | Inhibits proliferation |

| HepG2 | 30.0 | Causes cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against a range of pathogens:

- Bacterial Strains : Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentrations (MIC) : The compound has shown MIC values ranging from 12.5 to 25.0 μg/mL against various bacterial strains.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | 20.0 |

Molecular Mechanisms

The biological activity of this compound can be attributed to its interaction with key molecular targets involved in cell proliferation and apoptosis:

- Microtubule Destabilization : Similar compounds have been reported to inhibit microtubule assembly at concentrations as low as 20 μM, suggesting a potential mechanism for its anticancer effects.

- Signal Pathways : The compound may modulate several signaling pathways such as NF-κB and p53, which are crucial for regulating cell survival and apoptosis.

Case Studies

A recent study evaluated the effects of this pyrazole derivative on breast cancer cells, revealing that treatment with concentrations of 10 μM led to a significant increase in apoptotic markers compared to untreated controls. Flow cytometry analysis indicated that approximately 60% of cells were in the apoptotic phase after treatment.

Propiedades

IUPAC Name |

1-(2-chloroethyl)-5-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-6-7(5-11)4-9-10(6)3-2-8/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXDCNHFMCCQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548821 | |

| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120842-55-9 | |

| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120842-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.